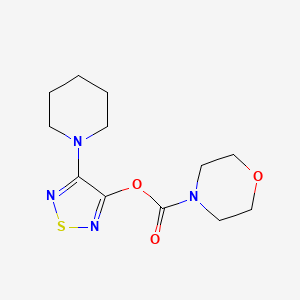
4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate (4PTM) is a novel synthetic compound with a wide range of potential applications in scientific research. It has been used in both in vivo and in vitro studies, and has demonstrated a number of beneficial biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Antitubercular and Antifungal Activity
A study synthesized derivatives including 5-piperidin-4-ylmethyl and assessed them for antitubercular and antifungal activities. Some of these compounds displayed significant activity in these areas (Syed, Ramappa, & Alegaon, 2013).
Potential in Diabetes Treatment
A novel series of 2-piperidinopiperidine thiadiazoles, including a derivative 5u, demonstrated significant potency as histamine H3 receptor antagonists and showed promising results in in vivo studies for antidiabetic efficacy (Rao et al., 2012).
Antibacterial Applications
A study synthesized the maleate salt of a 4-morpholino-1,2,5-thiadiazol-3-yl derivative and explored its antibacterial inhibition potential. This compound showed moderate inhibition against Mycobacteria tuberculosis, suggesting its use in medicinal applications (Mali, Sawant, Chaudhari, & Mandewale, 2019).
Antiproliferative Activity
A study on the synthesis of a novel heterocycle, including a piperidin-1-yl)(morpholino)methanone compound, evaluated its antiproliferative activity. The compound showed promising results in this area, indicating potential applications in cancer research (Prasad et al., 2018).
Histamine H3 Antagonist for Wakefulness
4-Phenoxypiperidines, including 4-(1-isopropyl-piperidin-4-yloxy)-benzyl-morpholine, were identified as potent histamine H3 antagonists with potential in vivo efficacy in wakefulness models, indicating their use in sleep disorders or neurological applications (Dvorak et al., 2005).
CNS Penetrating H₁-Antihistamines
The optimization of 2-(piperidin-3-yl)-1H-benzimidazoles, including morpholin derivatives, resulted in compounds with improved CNS profiles and potential as sedative hypnotics (Ravula et al., 2012).
Antitubercular Activity of Mannich Bases
Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles, including morpholine derivatives, were screened for antitubercular activity against Mycobacterium tuberculosis, revealing significant activity in this domain (Badiger & Khazi, 2013).
Antibacterial Agents
The synthesis of acetylenic derivatives of a substituted 1, 3, 4-thiadiazole, including a piperidin-1-yl compound, was aimed at producing new antibacterial agents. These compounds showed promising results in antibacterial activities (Tamer & Qassir, 2019).
Antitumor and Antifungal Activities
New hetaryl- and alkylidenerhodanine derivatives, including 1,3,4-thiadiazole compounds with piperidine and morpholine, were evaluated for antitumor and antifungal activities, showing significant results in both areas (Insuasty et al., 2013).
Propiedades
IUPAC Name |
(4-piperidin-1-yl-1,2,5-thiadiazol-3-yl) morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c17-12(16-6-8-18-9-7-16)19-11-10(13-20-14-11)15-4-2-1-3-5-15/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWUWPUYJUOUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NSN=C2OC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

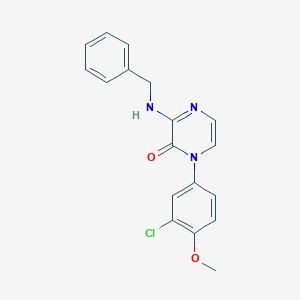


![1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2742168.png)
![3-benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B2742169.png)
![N-[3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2742171.png)
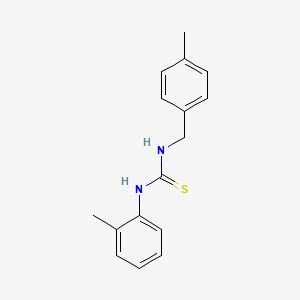

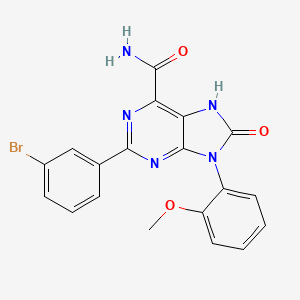
![N-(2,5-diethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2742177.png)

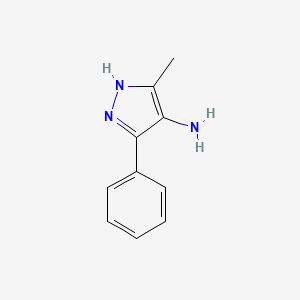
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate](/img/structure/B2742185.png)
![N-[4-(4-Methoxyphenyl)oxan-4-yl]prop-2-enamide](/img/structure/B2742187.png)